citicoline
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[2-(trimethylazaniumyl)ethoxy]phosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-31(25,29-30(22,23)24)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24)/t9-,11-,12-,13-,31?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSPTYKMVGFJG-KODKBZJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Action in Neural Systems
Intermediary Role in Phospholipid Biosynthesis
A primary mechanism of citicoline (B1669096) involves its function as a precursor in the biosynthesis of phosphatidylcholine, a major component of neuronal cell membranes. nih.govalzdiscovery.orgnih.govpatsnap.com Upon administration, this compound is hydrolyzed into cytidine (B196190) and choline (B1196258), which are then absorbed and transported to the brain. nih.govalzdiscovery.orgnih.govresearchgate.netnih.govpatsnap.com Within brain cells, these components are utilized to re-synthesize CDP-choline, which subsequently enters the pathways for membrane lipid synthesis. nih.govnih.gov This process is crucial for maintaining the structural integrity, signaling capabilities, and fluidity of neuronal membranes. austinpublishinggroup.comnih.govnih.govnih.govpatsnap.comdovepress.comaging-us.comresearchgate.net
Phosphatidylcholine Synthesis Pathway Modulation
This compound enhances the synthesis of phosphatidylcholine through the Kennedy pathway (also known as the CDP-choline pathway). wikipedia.orgnih.govalzdiscovery.orgresearchgate.netpatsnap.comexamine.com This pathway is the primary route for the de novo synthesis of phosphatidylcholine in eukaryotic cells. nih.govaocs.orgcdnsciencepub.com Impaired phosphatidylcholine synthesis and decreased phospholipid levels are observed following ischemic stroke and brain trauma. austinpublishinggroup.comspandidos-publications.com By providing the necessary precursors, choline and cytidine, this compound facilitates the restoration and increase of phosphatidylcholine levels in the brain. austinpublishinggroup.comnih.govalzdiscovery.orgnih.govresearchgate.netnih.govpatsnap.com Studies have shown that daily treatment with this compound can increase brain phosphatidylcholine levels in animal models. ahajournals.org The increased synthesis of phosphatidylcholine contributes to the repair and rebuilding of neuronal cell membranes, which is particularly important in conditions involving membrane damage. nih.govnih.govpatsnap.com
Cardiolipin (B10847521) Preservation within Mitochondrial Membranes
This compound contributes to the preservation of cardiolipin, a unique phospholipid predominantly located in the inner mitochondrial membrane. wikipedia.orgaustinpublishinggroup.comahajournals.orgresearchgate.netnih.govinovatus.esdovepress.comspandidos-publications.comahajournals.orgresearchgate.nettrialx.comnih.govresearchgate.net Cardiolipin is essential for the function of the mitochondrial electron transport chain and plays a vital role in maintaining mitochondrial function. nih.govdovepress.comresearchgate.net Cellular insults, such as ischemia, can lead to the degradation of cardiolipin, disrupting mitochondrial integrity and function. nih.govdovepress.com By preserving cardiolipin levels, this compound helps maintain mitochondrial health and energy metabolism in neurons. wikipedia.orgaustinpublishinggroup.comahajournals.orgresearchgate.netnih.govinovatus.esdovepress.comspandidos-publications.comahajournals.orgresearchgate.nettrialx.comnih.govresearchgate.net
Regulation of Phospholipid Degradation Pathways
In addition to promoting phospholipid synthesis, this compound also exerts effects on the pathways involved in phospholipid degradation. nih.gov
Inhibition of Phospholipase A2 Activation
A significant mechanism by which this compound protects neural tissue is by attenuating the activation of phospholipase A2 (PLA2). wikipedia.orgnih.govresearchgate.netnih.govinovatus.esnih.govdovepress.comaging-us.comspandidos-publications.comahajournals.orgnih.govresearchgate.netresearchgate.netnih.gov PLA2 enzymes are involved in the hydrolysis of membrane phospholipids (B1166683), leading to the release of free fatty acids, including arachidonic acid. nih.govnih.govnih.govaging-us.comspandidos-publications.comahajournals.orgnih.govnih.govmdpi.com The subsequent metabolism of these free fatty acids can generate pro-inflammatory mediators and reactive oxygen species, contributing to neuronal damage and inflammation. nih.govnih.govnih.govaging-us.comspandidos-publications.comahajournals.orgnih.gov While in vitro studies suggest that this compound itself may not directly inhibit PLA2 enzyme activity, it appears to modulate or prevent the stimulation of PLA2, particularly under ischemic conditions. spandidos-publications.comahajournals.orgresearchgate.netnih.gov This indirect inhibition helps to limit the detrimental consequences of excessive phospholipid breakdown. spandidos-publications.comahajournals.orgresearchgate.netnih.gov
Attenuation of Free Fatty Acid Release
As a consequence of attenuating PLA2 activation and potentially through other mechanisms, this compound reduces the accumulation and release of free fatty acids in the brain. wikipedia.orgaustinpublishinggroup.comresearchgate.netnih.govpatsnap.comdovepress.comaging-us.comspandidos-publications.comnih.gov Elevated levels of free fatty acids, such as arachidonic acid, are observed during ischemic events due to the breakdown of neuronal membranes. austinpublishinggroup.compatsnap.com These free fatty acids contribute to excitotoxicity, oxidative stress, and inflammation, exacerbating neuronal injury. austinpublishinggroup.compatsnap.comaging-us.comspandidos-publications.com By attenuating their release, this compound helps to mitigate these damaging processes and protect neural tissue. wikipedia.orgaustinpublishinggroup.comresearchgate.netnih.govpatsnap.comdovepress.comaging-us.comspandidos-publications.comnih.gov
Modulation of Neurotransmitter Systems
This compound has been shown to influence the levels and activity of several important neurotransmitters in the central nervous system. patsnap.comnih.govvinmec.comverywellhealth.comcognizin.commdpi.com
Cholinergic System Influence
The cholinergic system, which utilizes acetylcholine (B1216132) as its primary neurotransmitter, is vital for cognitive functions such as learning and memory. nih.govfrontiersin.orgmdpi.com this compound interacts with this system through several mechanisms.
This compound serves as a source of choline, a necessary precursor for the synthesis of acetylcholine. wikipedia.orgaustinpublishinggroup.compatsnap.comctpharma.com.trnih.govvinmec.comverywellhealth.comcognizin.comnih.govdovepress.comnih.govresearchgate.netnih.govmims.com Upon administration, this compound is hydrolyzed into cytidine and choline. wikipedia.orgpatsnap.commims.comalzdiscovery.org Choline is then transported into neurons and used by the enzyme choline acetyltransferase (ChAT) to synthesize acetylcholine. patsnap.comnih.govfrontiersin.orgmdpi.comjove.comfrontiersin.org This increased availability of choline can enhance acetylcholine production. austinpublishinggroup.compatsnap.comnih.govcognizin.comnih.govnih.govpatsnap.com
Research indicates that this compound administration can increase acetylcholine levels in certain brain regions, such as the hippocampus and neocortex, in animal studies. nih.gov
Choline is a critical component of both acetylcholine and phosphatidylcholine. wikipedia.orgnih.govalzdiscovery.org The brain preferentially utilizes available choline for acetylcholine synthesis. wikipedia.org When choline availability is limited or the demand for acetylcholine increases, neuronal membranes, particularly their phosphatidylcholine components, can be catabolized to supply the needed choline. wikipedia.orgnih.govalzdiscovery.org This process, sometimes referred to as 'autocannibalism', can potentially compromise neuronal membrane integrity. alzdiscovery.org
This compound supplementation provides an exogenous source of choline, which can help to maintain adequate choline levels for both acetylcholine and phosphatidylcholine synthesis, thereby supporting neuronal membrane integrity and potentially preventing the breakdown of membrane phospholipids. wikipedia.orgpatsnap.comctpharma.com.trcognizin.comnih.govresearchgate.netnih.govalzdiscovery.orgahajournals.orgaging-us.com Studies have shown that this compound can increase brain choline levels and phospholipid levels. alzdiscovery.orgahajournals.org For example, daily treatment with this compound increased brain phosphatidylcholine levels by 25% in normal rats. ahajournals.org this compound has also been shown to help restore levels of phosphatidylcholine, sphingomyelin (B164518), and cardiolipin after ischemic events in gerbils. ahajournals.org
Monoaminergic Neurotransmission Enhancement
This compound also influences monoaminergic neurotransmitter systems, including those involving dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). ctpharma.com.trnih.govvinmec.comverywellhealth.comcognizin.commdpi.comnih.govresearchgate.net
This compound has been observed to increase levels of dopamine and norepinephrine in the central nervous system. austinpublishinggroup.compatsnap.comctpharma.com.trnih.govvinmec.comverywellhealth.comcognizin.commdpi.comnih.govdovepress.comnih.govresearchgate.netmims.comaging-us.comneurologia.commindlabpro.comflybase.org Studies in rats have shown that this compound increases norepinephrine in the cerebral cortex and hypothalamus, and dopamine in the corpus striatum. nih.gov It appears to stimulate and protect dopaminergic neurons and may increase dopamine synthesis and receptor density. austinpublishinggroup.commindlabpro.comnih.gov
Research findings related to this compound's impact on dopamine and norepinephrine levels in different brain regions are summarized in the table below:
| Neurotransmitter | Brain Region | Observed Effect | Source |
| Dopamine | Central Nervous System | Increased levels | ctpharma.com.trnih.govvinmec.comverywellhealth.comcognizin.commdpi.comdovepress.comresearchgate.netaging-us.commindlabpro.com |
| Dopamine | Corpus Striatum | Increased levels | nih.gov |
| Dopamine | Nucleus Accumbens | Increased levels (in some studies) | neurologia.com |
| Norepinephrine | Central Nervous System | Increased levels | ctpharma.com.trnih.govvinmec.comverywellhealth.comcognizin.commdpi.comdovepress.comresearchgate.netaging-us.com |
| Norepinephrine | Cerebral Cortex | Increased levels | nih.gov |
| Norepinephrine | Hypothalamus | Increased levels | nih.gov |
| Norepinephrine | Diencephalon | Increased levels (in some studies) | neurologia.com |
| Norepinephrine | Brain Stem | Increased levels (in some studies) | neurologia.com |
This compound's influence on dopamine may be related to its uridine (B1682114) component, which has been shown to augment potassium-evoked dopamine release. ketone.com
This compound has also been reported to increase serotonin levels in the central nervous system. ctpharma.com.trnih.govvinmec.comverywellhealth.comcognizin.commdpi.comnih.govresearchgate.netneurologia.com Studies in rats have indicated increased serotonin in the cerebral cortex, striatum, and hypothalamus following this compound administration. nih.gov
Tyrosine Hydroxylase Activity
This compound has been shown to influence the activity of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine and norepinephrine. Studies suggest that this compound can stimulate tyrosine hydroxylase activity, contributing to increased levels of dopamine in the striatum. researchgate.netnih.govnaturalmedicinejournal.comscispace.com This effect is thought to be related to this compound's activity on phospholipid synthetic pathways and may involve increases in endogenous striatal acetylcholine levels. naturalmedicinejournal.com Research in rats has demonstrated that administration of choline, a component of this compound, increases tyrosine hydroxylase activity in the caudate nuclei, an effect that can be blocked by a muscarinic antagonist. nih.gov This indicates a potential link between choline-induced increases in acetylcholine concentrations and parallel changes in neurotransmitter synthesis. nih.gov Increased levels of dopamine and norepinephrine in the central nervous system are believed to contribute to this compound's neuroprotective effects, particularly in conditions like hypoxia. nih.gov
Glutamatergic System Modulation
The glutamatergic system is the primary excitatory neurotransmitter system in the brain, and its dysregulation, particularly excessive glutamate (B1630785) accumulation in the extracellular space, can lead to excitotoxicity and neuronal damage. This compound has demonstrated the ability to modulate the glutamatergic system, offering protective effects against glutamate-induced injury. researchgate.nettermedia.pl
Glutamate Excitotoxicity Attenuation
This compound attenuates glutamate excitotoxicity through a dual action on both neurons and astrocytes. ahajournals.org In neurons, this compound may increase adenosine (B11128) 5′-triphosphate (ATP) levels, which can delay the reversal of neuronal glutamate transporters, a process that leads to glutamate release during ischemic conditions. ahajournals.org Additionally, this compound enhances the capacity of astrocytes to remove excess extracellular glutamate. ahajournals.org This contributes to decreasing ischemic damage caused by high extracellular glutamate concentrations. ahajournals.org Experimental studies have shown that this compound can reduce infarct volume in parallel with a decrease in ischemia-induced elevation in brain glutamate levels. ahajournals.org Pretreatment with this compound has also been shown to reduce glutamate-induced excitotoxicity in cultured neurons in a dose- and time-dependent manner. dovepress.com This protective effect against glutamate toxicity has been observed in various experimental models, including those mimicking cerebral ischemia and neurodegenerative conditions. mdpi.comtorvergata.it
Glutamate Transporter Activity (e.g., EAAT2 relocalization)
A key mechanism by which this compound modulates the glutamatergic system is by influencing the activity and localization of glutamate transporters, particularly excitatory amino acid transporter 2 (EAAT2), which is primarily localized in astrocytes and is responsible for a significant portion of glutamate uptake in the brain. ahajournals.orgdovepress.com this compound has been shown to increase astrocytic membrane levels of the EAAT2 transporter by inducing its translocation from the cytosol to the membrane, where it is functional and helps to decrease extracellular glutamate concentrations. ahajournals.org This specific relocalization of EAAT2 into lipid raft microdomains within the astrocyte membrane is associated with increased glutamate uptake function. ahajournals.org This phenomenon has also been observed in vivo, where this compound administration after ischemic injury increased EAAT2 association to lipid raft fractions, correlating with a reduction in infarct size. ahajournals.org Downregulation of glutamate transporters like EAAT2 can lead to neuronal death during ischemia, highlighting the importance of this compound's action on these transporters. dovepress.com
Neuroprotection and Cellular Homeostasis
This compound exhibits comprehensive neuroprotective properties, contributing to cellular homeostasis in the neural system. nih.gov These properties are linked to its role in membrane synthesis and repair, as well as its influence on various cellular processes that maintain neuronal health and survival. patsnap.comnih.gov
Anti-apoptotic Mechanisms
Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in various neurological conditions. This compound has demonstrated significant anti-apoptotic effects in different experimental models of neurodegeneration and injury. mdpi.comresearchgate.netnih.govtorvergata.itfrontiersin.orgportico.orgaging-us.com This protective action is thought to occur through several pathways that interfere with the apoptotic cascade. frontiersin.orgportico.org
Caspase Pathway Inhibition
A key mechanism underlying this compound's anti-apoptotic effects is the inhibition of the caspase pathway, a central executioner of apoptosis. nih.govtorvergata.itaging-us.comnih.govcapes.gov.brvascularcell.comresearchgate.net Studies have shown that this compound can reduce the expression levels of active caspase-3, a key effector caspase, and specific PARP-cleaved products which are indicators of caspase activation. nih.govcapes.gov.br In experimental models of cerebral ischemia, this compound treatment reduced the expression of procaspases (including pro-caspases 1, 2, 3, 6, and 8) and cleaved caspase-3 in the ischemic area. capes.gov.brvascularcell.com This inhibition of caspase activation is associated with a reduction in the number of cells exhibiting nuclear DNA fragmentation, a hallmark of apoptosis. capes.gov.br Furthermore, this compound has been shown to prevent the decrease in reduced glutathione (B108866) (GSH) and reduce caspase-3 activation in models of neurotoxicity. researchgate.net The ability of this compound to reduce procaspase activity and caspase expression, while potentially increasing the expression of anti-apoptotic proteins like BCL-2, contributes to its neuroprotective effects against apoptosis. frontiersin.orgspandidos-publications.com
Table 1: this compound's Effects on Caspase Activity
| Study Model | Observed Effect on Caspases | Citation |
| Staurosporine-treated SH-SY5Y neuroblastoma cells | Reduces expression levels of active caspase-3 and PARP-cleaved products. | nih.gov |
| Middle cerebral artery occlusion (MCAO) in rats | Reduces expression of procaspases and cleaved caspase-3; reduces PARP-cleaved products. | capes.gov.br |
| Experimental brain ischemia | Dramatic reduction in immunoreactive cells for pro-caspases 1, 2, 3, 6, and 8; reduces cleaved caspase-3. | vascularcell.com |
| Lead-treated PC12 cells | Reduces caspase 3 activation. | researchgate.net |
| AMD RPE cybrid cells | Diminished Caspase-3/7 staining, downregulation of apoptosis genes. | aging-us.com |
| Rat retinal cell cultures (glutamate-induced) | Reduced frequency of caspases activation and accumulation of apoptosis markers. | torvergata.it |
Antioxidant Defense Enhancement
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes significantly to neuronal damage in various neurological conditions. This compound has demonstrated the ability to enhance the brain's antioxidant defense mechanisms. austinpublishinggroup.comvysana.commoshlife.com
Glutathione Synthesis and Activity
Glutathione (GSH) is a major endogenous antioxidant that helps protect cells from oxidative damage. This compound has been shown to stimulate glutathione synthesis and enhance the activity of glutathione reductase, an enzyme essential for maintaining adequate levels of reduced GSH. wikipedia.orgspandidos-publications.comnih.govahajournals.orgresearchgate.netsemanticscholar.orgresearchgate.net This action contributes to the prevention of cell damage caused by oxidative stress. spandidos-publications.comahajournals.orgresearchgate.net Studies have shown increased concentrations of reduced glutathione in animal models treated with this compound. spandidos-publications.com
Attenuation of Lipid Peroxidation and Reactive Oxygen Species (ROS) Formation
Lipid peroxidation is a process where free radicals damage cell membranes, leading to the formation of toxic products. ROS are highly reactive molecules that can cause significant cellular injury. This compound helps to attenuate lipid peroxidation and the formation of ROS. spandidos-publications.comnih.govdovepress.comresearchgate.netahajournals.orgnih.govnih.govtandfonline.comnih.govrosj.org This effect is partly attributed to this compound's role in maintaining cell membrane integrity and its influence on phospholipase A2 (PLA2) activity. nih.govnih.govahajournals.orgnih.govnih.govnih.govmdpi.com Although not a direct inhibitor of PLA2, this compound's involvement in phosphatidylcholine synthesis modulates PLA2 activity, which in turn reduces the release of fatty acids that can contribute to ROS and lipid peroxide formation. spandidos-publications.comnih.govahajournals.orgnih.govnih.govmdpi.com Experimental studies have demonstrated that this compound can reduce biomarkers of oxidative stress, such as malondialdehyde (MDA). spandidos-publications.commoshlife.comrosj.org
Brain Energy Metabolism Regulation
Maintaining adequate energy levels is crucial for neuronal function and survival. This compound has been shown to positively influence brain energy metabolism. dovepress.commoshlife.com
Adenosine 5'-Triphosphate (ATP) Levels
Adenosine 5'-Triphosphate (ATP) is the primary energy currency of the cell. This compound has been observed to increase ATP levels in the brain, particularly in conditions of ischemia. wikipedia.orgnih.govmdpi.compoweronpoweroff.compatsnap.com This increase in ATP contributes to preserving neuronal energetic reserves and restoring ionic balance by stimulating Na+/K+-ATPase activity, an enzyme vital for maintaining neuronal membrane potential and cellular energy production. spandidos-publications.comnih.govsemanticscholar.orgmdpi.com Studies using magnetic resonance spectroscopy have shown significant increases in beta-nucleoside triphosphates (largely ATP) in the frontal lobe after this compound treatment. nih.govpoweronpoweroff.com
Na+/K+-ATPase Activity Restoration
This compound has been shown to restore the activity of membrane-bound Na+/K+-ATPase researchgate.netnih.govnih.govsemanticscholar.org. This effect is considered important for maintaining cellular energy production and electrolyte balance within nerve cells, ultimately contributing to the protection of neurons from ATP loss spandidos-publications.com. Studies suggest that this compound's ability to restore Na+/K+-ATPase activity may play a role in reducing cerebral edema in conditions such as traumatic brain injury and transient focal or global ischemia researchgate.netnih.gov. An in vitro study specifically noted that this compound, at high concentrations, stimulated brain Na+/K+-ATPase psu.edu. This restoration of ion pump activity is crucial for maintaining the electrochemical gradients necessary for neuronal function and preventing cellular swelling.
Inflammatory Response Modulation
This compound exhibits significant anti-inflammatory properties within the central nervous system, influencing various aspects of the inflammatory cascade nih.govnih.govresearchgate.netmdpi.comresearchgate.netspandidos-publications.commdpi.com. This modulation of the inflammatory response is considered a key mechanism contributing to its neuroprotective effects.
This compound contributes to the inhibition of neuroinflammation through several pathways. One proposed mechanism is the inhibition of phospholipase A2 (PLA2), an enzyme involved in the breakdown of membrane phospholipids into arachidonic acid, which is a precursor for pro-inflammatory mediators nih.govspandidos-publications.compsu.edunih.govmdpi.comspandidos-publications.com. By inhibiting PLA2, this compound may help reduce the generation of inflammatory molecules and reactive oxygen species (ROS) nih.govmdpi.com. This compound is also reported to diminish the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 researchgate.netresearchgate.netspandidos-publications.com. Furthermore, it has been shown to modulate the activation of NF-κB, a transcription factor that regulates the expression of numerous inflammatory genes nih.govresearchgate.net. This compound's ability to stabilize cellular membranes may also contribute to curbing the excessive release of glutamate, a neurotransmitter that can act as a pro-inflammatory mediator nih.govresearchgate.net. Additionally, this compound may act as a scavenger for ROS, further mitigating oxidative stress and inflammation researchgate.netresearchgate.net. The enhancement of Sirtuin-1 (SIRT1) activity by this compound is another proposed mechanism contributing to its anti-inflammatory and neuroprotective effects spandidos-publications.commdpi.comresearchgate.netspandidos-publications.com.
This compound has been observed to influence the activity of microglia, the brain's resident immune cells nih.govresearchgate.netmdpi.com. Microglia play a complex role in the inflammatory response, becoming activated in response to injury or insult. Some research suggests that this compound can modulate or reduce microglial activation, which can be beneficial in reducing neuroinflammation and associated neuronal damage nih.govresearchgate.netmdpi.com. However, the influence of this compound on microglial activation may depend on the specific context of the neurological condition. For instance, in a zebrafish model of traumatic brain injury, this compound was reported to induce further activation of microglia, which was correlated with reduced neuronal apoptosis and enhanced neuronal proliferation around the injury site mdpi.com. Conversely, a study utilizing a mouse model of ocular hypertension indicated that a combination of this compound and coenzyme Q10 reduced microglial activation mdpi.com. These findings suggest a nuanced interaction between this compound and microglial activity, potentially involving context-dependent signaling pathways that influence microglial phenotype and function.
Preclinical Research Models and Findings
In vitro Studies on Neuronal and Glial Cell Cultures
In vitro research using cultured neuronal and glial cells has explored the direct effects of citicoline (B1669096) at the cellular level, examining its impact under various stress conditions.
This compound has demonstrated neuroprotective effects in in vitro models of hypoxic conditions. Studies have shown that this compound can protect human brain microvascular endothelial cells (hCMEC/D3) against hypoxia-induced cell damage and apoptosis. vascularcell.com This protective effect was identified by a significant decrease in the number of damaged/apoptotic cells in the presence of this compound. vascularcell.com this compound is also reported to reduce reactive oxygen species (ROS) production and downregulate HIF-1α and VEGF genes in certain cell models, mechanisms implicated in the response to hypoxic and ischemic conditions. nih.gov
Research indicates that this compound can enhance neuronal cell viability and reduce apoptosis in various in vitro models of neurodegeneration and injury. In primary retinal cell cultures, this compound at a concentration of 100 µM was found to counteract neuronal cell damage induced by glutamate (B1630785) excitotoxicity and high glucose conditions, evidenced by decreased proapoptotic effects and preserved synapses. researchgate.netmdpi.com this compound treatment significantly reduced the apoptotic rate in glutamate-treated cells compared to controls. nih.gov It has also been shown to inhibit apoptosis in nerve cells by promoting the expression of the anti-apoptotic factor Bcl-2 and reducing the expression of the pro-apoptotic factor Bax. frontiersin.org Studies on human brain microvascular endothelial cells have shown that this compound protects against apoptosis induced by calcium ionophores or hypoxia. vascularcell.com
Here is a summary of findings on cell viability and apoptosis:
| Cell Model | Insult/Condition | This compound Effect on Apoptosis/Viability | Source |
| Human brain microvascular endothelial cells | Calcium ionophore/Hypoxia | Protects against damage/apoptosis, decreases damaged/apoptotic cells. vascularcell.com | vascularcell.com |
| Primary retinal cell cultures (rat) | Glutamate excitotoxicity | Counteracts damage, decreases proapoptotic effects, reduces apoptotic rate. researchgate.netmdpi.comnih.gov | researchgate.netmdpi.comnih.gov |
| Primary retinal cell cultures (rat) | High glucose | Counteracts damage, decreases proapoptotic effects, preserves synapses. researchgate.netmdpi.comnih.gov | researchgate.netmdpi.comnih.gov |
| Nerve cells | Various | Inhibits apoptosis by modulating Bax and Bcl-2 expression. frontiersin.org | frontiersin.org |
This compound has been shown to influence the activity of enzymes associated with neuronal membranes. It can restore the activity of mitochondrial ATPase and membrane Na+/K+-ATPase, which are crucial for maintaining cellular energy metabolism and ion homeostasis. nih.govimrpress.com Furthermore, this compound is able to normalize the activity of phospholipase A2 (PLA2), an enzyme involved in the degradation of membrane phospholipids (B1166683) during ischemic conditions. nih.govspandidos-publications.commdpi.com By preventing the activation of PLA2, this compound helps to attenuate the release of free fatty acids, including arachidonic acid, which can contribute to cell damage. nih.govtandfonline.comahajournals.org
In vivo Animal Models of Neurological Insults
In vivo studies using animal models have been instrumental in evaluating the effects of this compound in more complex biological systems mimicking neurological disorders.
Cerebral ischemia models, which simulate stroke conditions, have been widely used to investigate the neuroprotective potential of this compound.
In models of transient global cerebral ischemia, such as bilateral carotid artery occlusion in gerbils, this compound has demonstrated protective effects. This compound administration after transient forebrain ischemia in gerbils significantly increased the number of surviving cells in the hippocampal CA1 region, a brain area particularly vulnerable to ischemic damage. researchgate.net Studies in gerbil models have also shown that this compound can prevent the degradation of choline (B1196258) and ethanolamine (B43304) phospholipids during ischemia and induce a partial reversal of free fatty acid release during reperfusion. neurologia.com this compound treatment in gerbils subjected to transient forebrain ischemia has been reported to restore phosphatidylcholine, sphingomyelin (B164518), and cardiolipin (B10847521) levels that decrease after reperfusion. ahajournals.org Additionally, this compound has been shown to attenuate brain edema induced by transient forebrain ischemia in gerbils. tandfonline.comnih.gov
Here is a summary of findings in gerbil forebrain ischemia models:
| Model | Insult | This compound Effect | Source |
| Gerbil Forebrain Ischemia | Transient Global Ischemia | Increased number of surviving hippocampal CA1 neurons. researchgate.net | researchgate.net |
| Gerbil Forebrain Ischemia | Transient Global Ischemia | Prevented phospholipid degradation, partially reversed free fatty acid release during reperfusion. neurologia.com | neurologia.com |
| Gerbil Forebrain Ischemia | Transient Global Ischemia | Restored phosphatidylcholine, sphingomyelin, and cardiolipin levels. ahajournals.org | ahajournals.org |
| Gerbil Forebrain Ischemia | Transient Global Ischemia | Attenuated brain edema. tandfonline.comnih.gov | tandfonline.comnih.gov |
| Gerbil Forebrain Ischemia | Transient Global Ischemia | Stabilized cell membranes, attenuated activation of PLA2, decreased arachidonic acid and other free fatty acid release. tandfonline.com | tandfonline.com |
This compound treatment in transient global ischemia models has also been associated with a reduction in the production of free fatty acids, which are toxic byproducts of membrane breakdown following an ischemic insult. ahajournals.orgekb.eg Furthermore, it has been shown to improve neurological outcome and increase survival time in models of global chronic hypoxia. ahajournals.org
Cerebral Ischemia Models
Focal Ischemia (e.g., Middle Cerebral Artery Occlusion)
Focal cerebral ischemia models, such as Middle Cerebral Artery Occlusion (MCAO), are widely used to study stroke, a condition characterized by reduced blood flow to a specific brain region. nih.gov Preclinical studies in these models have investigated this compound's ability to mitigate ischemic damage.
Research in rat models of temporary focal ischemia has demonstrated that this compound can reduce infarct volume. ahajournals.org One study showed a significant reduction in corrected infarct volume in rats treated with a combination of this compound and an NMDA antagonist compared to controls or either treatment alone. ahajournals.org In an experimental stroke model with permanent occlusion of the distal MCA in mice, this compound treatment initiated 24 hours later for one to two weeks decreased neuronal apoptosis and promoted endogenous cerebral repair. nih.gov Another experimental study in rats with MCAO demonstrated that this compound treatment 24 hours after occlusion led to an increase in neuronal synaptic spines, which correlated with improved motor and functional recovery. nih.gov A meta-analysis of 14 experimental studies on ischemic stroke models (522 animals) indicated that this compound administration led to a better neurological recovery compared to control groups. tandfonline.com Combined therapy with other drugs resulted in a greater decrease in infarct volume than monotherapy. tandfonline.com
Data from Preclinical Focal Ischemia Studies:
| Model Type | Species | Insult | Key Finding |
| Temporary Focal Ischemia | Rat | 90 min MCAO | Reduced infarct volume (synergistic with MK-801) ahajournals.org |
| Permanent Focal Ischemia | Mouse | Distal MCA occlusion | Decreased neuronal apoptosis, promoted repair nih.gov |
| MCAO | Rat | MCA occlusion | Increased synaptic spines, improved motor/functional recovery nih.gov |
| Various Ischemic Stroke | Animal | Ischemic insults | Better neurological recovery, reduced infarct volume (meta-analysis) tandfonline.com |
Traumatic Brain Injury Models
Traumatic Brain Injury (TBI) models, such as controlled cortical impact, are used to simulate the mechanical forces and subsequent biological cascades that occur after head injury. nih.gov Preclinical investigations have explored this compound's effects on the pathological outcomes of TBI.
Studies in experimental TBI models have shown that this compound can prevent neuronal damage, decrease cortical contusion volume, and improve neurological recovery. neurologia.com In a model of experimental TBI, this compound demonstrated a dose-dependent neuroprotective effect on secondary injuries. nih.gov this compound administration was associated with a significant prevention of phospholipase A2 stimulation in a model of ultraviolet-induced brain edema in cats. nih.gov Research has also suggested that this compound suppresses calpain activation after TBI in rodent models. thieme-connect.com Dietary supplementation with choline, a component of this compound, in a rat model of focal TBI resulted in significant behavioral improvement, decreased cortical tissue damage, and less brain inflammation. nih.gov
Data from Preclinical Traumatic Brain Injury Studies:
| Model Type | Species | Insult | Key Finding |
| Controlled Lateral Impact | Rat | TBI | Prevented neuronal damage, decreased contusion volume, improved recovery neurologia.com |
| Experimental TBI | Animal | TBI | Dose-dependent neuroprotection, reduced secondary injuries nih.gov |
| Ultraviolet-induced Edema | Cat | Brain edema | Prevented phospholipase A2 stimulation nih.gov |
| Various TBI Models | Rodent | TBI | Suggested suppression of calpain activation thieme-connect.com |
| Controlled Cortical Impact | Rat | Focal TBI | Improved behavior, decreased tissue damage, reduced inflammation (choline supplementation) nih.gov |
Hypoxia Models
Hypoxia models are used to study conditions where there is a deprivation of oxygen to the brain, mimicking aspects of stroke or perinatal asphyxia. mdpi.com Preclinical research has examined this compound's protective effects under low-oxygen conditions.
This compound has been reported to provide neuroprotection in various animal models of brain hypoxia. nih.gov Studies have shown that this compound can attenuate the accumulation of free fatty acids and prevent the activation of phospholipase A2 in ischemic and hypoxic conditions. aging-us.com this compound may also stimulate the synthesis of glutathione (B108866), contributing to reduced oxidative stress in these models. aging-us.com In models of endothelial dysfunction like hypoxia or oxygen and glucose deprivation (OGD), this compound attenuated the increase in endothelial permeability by upregulating the expression of tight junction proteins, including zonula occludens-1, occludin, and claudin-5. researchgate.net
Data from Preclinical Hypoxia Studies:
| Model Type | Species | Insult | Key Finding |
| Various Hypoxia Models | Animal | Brain hypoxia | Provided neuroprotection nih.gov |
| Ischemic and Hypoxic Conditions | Animal | Ischemia/Hypoxia | Attenuated free fatty acid accumulation, prevented phospholipase A2 activation, stimulated glutathione aging-us.com |
| Hypoxia/Oxygen and Glucose Deprivation (OGD) | In vitro | Endothelial dysfunction | Attenuated permeability, upregulated tight junction proteins researchgate.net |
Neurodegenerative Disease Models (e.g., Parkinson's, Alzheimer's, Glaucoma)
Preclinical models of neurodegenerative diseases aim to replicate the progressive loss of structure or function of neurons, as seen in conditions like Parkinson's disease, Alzheimer's disease, and glaucoma. aging-us.comucl.ac.uknih.gov this compound has been investigated for its potential to slow or prevent neurodegeneration in these models.
This compound has been extensively used in preclinical studies for neurodegenerative diseases, including Parkinson's disease and glaucoma. aging-us.com In an in vitro AMD (Age-related Macular Degeneration) RPE cybrid cell model, this compound alleviated apoptotic effects, enhanced cell viability, and reduced oxidative stress. aging-us.com this compound has also shown protection against high-glucose-induced neurotoxicity and excitotoxic cell damage in the retina. aging-us.com Preclinical studies suggest that this compound's neuroprotective benefits in glaucoma may be related to its ability to modulate phospholipid homeostasis, redox homeostasis, mitochondrial dynamics, and neurotransmission. alzdiscovery.org In vitro studies have reported that this compound influences retinal catecholamine levels and has an antiapoptotic effect on retinal cells. nih.gov A neuromodulator effect was observed in a model of Kainic acid-induced retinal damage. nih.gov In a mouse model of diabetes, this compound eye drops counteracted retinal nerve fiber layer thinning. nih.gov
Data from Preclinical Neurodegenerative Disease Studies:
| Model Type | Species | Disease/Insult | Key Finding |
| Various Neurodegenerative Disease Models | Animal | Parkinson's, Glaucoma, etc. | Extensively studied, potential benefits aging-us.com |
| AMD RPE Cybrid Cells | In vitro | Age-related Macular Degeneration | Alleviated apoptosis, enhanced viability, reduced oxidative stress aging-us.com |
| High-Glucose/Excitotoxicity | In vitro | Retinal damage | Protection against neurotoxicity and excitotoxic damage aging-us.com |
| Glaucoma Models | Animal | Glaucoma | Modulated phospholipid/redox homeostasis, mitochondrial dynamics, neurotransmission alzdiscovery.org |
| Retinal Cell Cultures | In vitro | Various insults | Influenced retinal catecholamines, antiapoptotic effect nih.gov |
| Kainic acid-induced Retinal Damage | Animal | Retinal damage | Neuromodulator effect nih.gov |
| Mouse Model of Diabetes | Mouse | Diabetes (retinal nerve fibers) | Counteracted retinal nerve fiber layer thinning nih.gov |
| Cultured Rat Retinas (High Glucose) | In vitro | High glucose | Decreased apoptotic cells, suppressed caspase-9 and caspase-3 nih.gov |
Aging Models and Cognitive Decline
Aging models are used to study the natural process of aging and associated cognitive decline. nih.gov Preclinical research has explored whether this compound can ameliorate age-related changes in brain function.
In aged animals, this compound has been shown to increase dopamine (B1211576) release, improving learning and memory tasks and protecting against cognitive impairment in a rat model of chronic cerebral hypoperfusion. ahajournals.org Preclinical studies suggest that this compound may help in reversing early age-related cognitive changes by improving brain uptake of choline. nih.govresearchgate.net
Data from Preclinical Aging and Cognitive Decline Studies:
| Model Type | Species | Condition | Key Finding |
| Chronic Cerebral Hypoperfusion | Rat | Aging/Cognitive Impairment | Increased dopamine release, improved learning/memory, protected against impairment ahajournals.org |
| Aging Models | Animal | Age-related cognitive changes | Improved brain choline uptake, suggested reversal of cognitive changes nih.govresearchgate.net |
Spinal Cord Injury Models
Spinal Cord Injury (SCI) models are used to simulate damage to the spinal cord and study the resulting functional deficits and regeneration potential. researchgate.net Preclinical research has investigated this compound's effects on recovery after SCI.
Preclinical studies have shown some positive neuroprotective effects of this compound on different models of traumatic spinal cord lesion. nih.gov Intraperitoneal administration of this compound in a rat model of SCI significantly reduced lipid peroxidation and improved motor function. researchgate.net this compound has been found to be as effective as methylprednisolone (B1676475) in enhancing behavioral and neuroanatomical recovery in experimental spinal cord injury animal studies. researchgate.net this compound has also been reported to protect motor neurons of organotypic rat lumbar spinal cord cultures from apoptosis following administration of an excitotoxic agent. nih.gov
Data from Preclinical Spinal Cord Injury Studies:
| Model Type | Species | Insult | Key Finding |
| Traumatic Spinal Cord Lesion | Animal | SCI | Positive neuroprotective effects nih.gov |
| Experimental SCI | Rat | Weight drop trauma | Reduced lipid peroxidation, improved motor function researchgate.net |
| Experimental SCI | Animal | SCI | As effective as methylprednisolone for recovery researchgate.net |
| Organotypic Spinal Cord Culture | Rat | Glutamate excitoxicity | Protected motor neurons from apoptosis nih.gov |
Neurobiological Outcomes in Preclinical Studies
Preclinical studies have elucidated several neurobiological outcomes associated with this compound administration across various models. These outcomes highlight the potential mechanisms through which this compound exerts its effects.
This compound is thought to stimulate the biosynthesis of structural phospholipids of the neuronal membrane, preserving neuronal energetic reserves and inhibiting apoptosis. mims.com It is also claimed to increase blood flow and oxygen consumption in the brain. mims.com this compound influences neurotransmitter levels, increasing norepinephrine (B1679862) and dopamine levels in the central nervous system and serving as a precursor to acetylcholine (B1216132). ctpharma.com.traging-us.com It may also help reduce levels of glutamate, an excitotoxic chemical. ctpharma.com.tr
In models of focal ischemia, this compound has been reported to increase SIRT1 expression, and neuroprotection was partially dependent on SIRT1. alzdiscovery.org this compound treatment in animals showed a reduction in immunoreactive cells for pro-caspases and significantly reduced the number of cells expressing cleaved caspase-3 and nuclear DNA fragmentation in the penumbra area, suggesting protection against the caspase apoptotic pathway. vascularcell.com this compound has also been shown to attenuate glutamate excitotoxicity, oxidative stress, apoptosis, and blood-brain barrier dysfunction in acute ischemic stroke models. tandfonline.com In the subacute and chronic phases, it exhibits neuroregenerative effects, activating neurogenesis, synaptogenesis, and angiogenesis, and enhancing neurotransmitter metabolism. tandfonline.com
In TBI models, this compound has been shown to correct disturbed enzymatic activity of mitochondrial-ATPase and Na+/K+-ATPase and reduce cerebral edema. nih.gov It prevents neuronal damage in the hippocampus and decreases cortical contusion volume. neurologia.com this compound administration has been associated with attenuated post-traumatic deficits in spatial memory function, which may be due to its effect on cholinergic transmission. neurologia.com
In hypoxia/OGD models, this compound attenuated the increase in endothelial permeability by upregulating tight junction proteins. researchgate.net In neurodegenerative models, this compound has been shown to mitigate apoptotic cell death, reduce caspase-3/7-mediated apoptosis, downregulate apoptotic genes, and enhance cell viability. aging-us.com It also alleviates ROS production and downregulates HIF-1α and VEGF genes. aging-us.com this compound may modulate phospholipid homeostasis, redox homeostasis, mitochondrial dynamics, and neurotransmission in conditions like glaucoma. alzdiscovery.org
This compound has been shown to potentiate angiogenesis and astroglial cell proliferation and differentiation, mechanisms involved in neurorepair. neurologia.com It can also promote nerve regeneration and reduce postoperative scarring after peripheral nerve surgery in experimental models. imrpress.com
Table of Neurobiological Outcomes:
| Outcome | Associated Model(s) | Key Finding(s) |
| Increased Phospholipid Synthesis | Various neurological conditions | Stimulates biosynthesis of structural phospholipids, preserves membrane integrity ctpharma.com.trmims.comaging-us.com |
| Modulation of Neurotransmitters | Various neurological conditions | Increases norepinephrine and dopamine, precursor to acetylcholine, reduces glutamate ctpharma.com.traging-us.com |
| Anti-apoptotic Effects | Focal Ischemia, TBI, Neurodegenerative Disease, SCI | Inhibits apoptosis, reduces caspase activation, protects neurons mims.comaging-us.comnih.govnih.govvascularcell.com |
| Reduced Oxidative Stress | Hypoxia, Neurodegenerative Disease, Ischemic Stroke | Stimulates glutathione synthesis, alleviates ROS production aging-us.comtandfonline.com |
| Improved Blood Flow and Oxygen Consumption | Brain injury | Claimed increase in cerebral blood flow and oxygen consumption mims.com |
| Reduced Edema | TBI | Corrected enzymatic activity, reduced cerebral edema nih.gov |
| Protection of Blood-Brain Barrier | TBI, Ischemic Stroke, Hypoxia/OGD | Reduced BBB breakdown, attenuated permeability, upregulated tight junction proteins tandfonline.comnih.govresearchgate.net |
| Promotion of Neurogenesis and Synaptogenesis | Ischemic Stroke | Activates neurogenesis and synaptogenesis, increases synaptic spines nih.govtandfonline.com |
| Promotion of Angiogenesis | Ischemic Stroke | Potentiates angiogenesis tandfonline.comneurologia.com |
| Promotion of Astroglial Proliferation/Differentiation | Neurorepair | Potentiates astroglial cell proliferation and differentiation neurologia.com |
| Promotion of Nerve Regeneration | Spinal Cord Injury, Peripheral Nerve Injury | Promotes nerve regeneration, reduces scarring imrpress.com |
| Modulation of SIRT1 | Focal Ischemia | Increased SIRT1 expression, partial dependence of neuroprotection on SIRT1 alzdiscovery.org |
| Modulation of Inflammatory Response | TBI (choline supplementation), Multiple Sclerosis (EAE) | Reduced brain inflammation (choline), attenuated EAE development nih.govmdpi.com |
Neuronal Survival and Regeneration
Preclinical research indicates that this compound may promote neuronal survival and regeneration through various mechanisms. Studies have shown that this compound can protect neurons against apoptosis, or programmed cell death, induced by conditions such as glutamate excitotoxicity and high glucose levels ahajournals.orgmdpi.comaging-us.com. For instance, in vitro studies using primary retinal cultures demonstrated that this compound (at 100 µM) was able to counteract neuronal cell damage caused by glutamate and high glucose, reducing proapoptotic effects and contrasting synapse loss mdpi.com.
This compound's role in preserving neuronal membrane integrity is considered a key aspect of its neuroprotective capacity, potentially by improving phosphatidylcholine synthesis in the injured brain nih.govaging-us.com. Furthermore, some studies suggest that this compound may support neuroregenerative processes. In a rat model of experimental stroke, this compound treatment led to a significantly higher percentage of newly generated neurons in specific brain regions, including the dentate gyrus, subventricular zone, and piriform cortex ahajournals.org.
Research also suggests that this compound may enhance neuroregenerative processes by activating neurogenesis, synaptogenesis, and angiogenesis in the subacute and chronic phases of ischemic stroke in animal models dovepress.comresearchgate.net. In a zebrafish larvae model of traumatic brain injury, this compound was associated with the activation of microglia, a reduction in neuronal apoptosis, and the promotion of neuronal proliferation around the lesion site mdpi.comnih.gov.
Brain Edema Reduction
Experimental models of brain injury, such as transient forebrain ischemia and traumatic brain injury, have demonstrated that this compound administration can lead to a reduction in brain edema dovepress.comcaldic.com. Studies in gerbils subjected to transient forebrain ischemia reported a reduction in brain edema following this compound treatment dovepress.com. In a rat model of traumatic brain injury, this compound was shown to dose-dependently reduce brain edema dovepress.comcaldic.com. For example, in one study, doses of 100 mg/kg and 400 mg/kg of this compound reduced brain edema in the injured cortex, with the 400 mg/kg dose also showing a reduction in the ipsilateral hippocampus caldic.com.
The potential mechanisms underlying this compound's effect on brain edema reduction may involve its influence on membrane phospholipids and the activity of membrane-associated enzymes like Na+/K+-ATPase and mitochondrial ATPase, which are crucial for maintaining cellular ion balance and fluid homeostasis nih.govimrpress.com. This compound has been shown to restore the activity of these ATPases in experimental models of brain edema nih.gov.
Preclinical studies have utilized methods such as measuring tissue water content by microgravimetry and assessing extravasation of markers like Evans blue to quantify the reduction in brain edema nih.govneurologia.com.
Restoration of Blood-Brain Barrier Integrity
Damage to the blood-brain barrier (BBB) is a common consequence of various neurological insults, contributing to edema and secondary injury dovepress.com. Preclinical studies have investigated the effect of this compound on preserving and restoring BBB integrity. Research indicates that this compound administration can attenuate BBB permeability in animal models of traumatic brain injury and cerebral ischemia dovepress.commdpi.comnih.govcaldic.com.
In a rat model of transient middle cerebral artery occlusion, this compound administration starting 30 minutes after occlusion resulted in decreased brain edema, downregulation of LRP-1 (a protein that can modulate BBB permeability), and restoration of endothelial barrier function dovepress.com. Similarly, in a traumatic brain injury model in rats, this compound dose-dependently attenuated Evans blue extravasation, a marker of BBB rupture, in both the injured cortex and hippocampus caldic.comneurologia.com.
The mechanisms by which this compound may restore BBB integrity are thought to involve the regulation of tight junction proteins, which are essential for maintaining the barrier function of brain endothelial cells spandidos-publications.com. This compound's role in phospholipid synthesis may also contribute to the structural integrity of the endothelial cell membranes forming the BBB mdpi.comnih.gov.
However, it is worth noting that in some specific experimental models, such as pilocarpine-induced seizure in rats, this compound treatment has been reported to potentially aggravate BBB disruption researchgate.net. This highlights the complexity of this compound's effects and their potential dependence on the specific injury model and context.
Neuronal Plasticity and Neurorepair Mechanisms in Research Models
Promotion of Neurogenesis
Research in animal models of stroke has demonstrated that citicoline (B1669096) possesses a significant neuroregenerative potential, partly through the promotion of neurogenesis. ahajournals.orgnih.govresearchgate.net In a study involving Wistar rats subjected to photothrombotic stroke, treatment with this compound was found to significantly increase neurogenesis in several key brain regions. ahajournals.org Specifically, the administration of this compound led to a higher percentage of newly formed neurons, identified by BrdU/NeuN double-labeling, in the dentate gyrus (DG), the subventricular zone (SVZ), and the peri-infarct (PI) area compared to a control group. ahajournals.org
The increase in neurogenesis was quantified, showing a marked difference between the this compound-treated and control groups. ahajournals.org Furthermore, immunohistochemical analysis revealed the migration of doublecortin-positive neuronal precursor cells from the subventricular zone towards the peri-infarct area, a process that was enhanced by this compound treatment. ahajournals.org This suggests that this compound not only stimulates the birth of new neurons but also facilitates their migration to the site of injury, a critical step in post-stroke repair. ahajournals.org Other studies have also supported the role of this compound in activating neurogenesis as part of its neuroregenerative effects in the subacute and chronic phases of ischemic stroke. researchgate.netresearchgate.net
| Brain Region | Percentage of BrdU/NeuN Double-Positive Cells (this compound Group) | Percentage of BrdU/NeuN Double-Positive Cells (Control Group) |
|---|---|---|
| Dentate Gyrus (DG) | 75 ± 4.36 | 53.75 ± 2.63 |
| Subventricular Zone (SVZ) | 70.71 ± 6.12 | 51.25 ± 3.75 |
| Peri-Infarct (PI) | 58.29 ± 3.37 | 36.12 ± 3.05 |
Enhancement of Synaptogenesis and Synaptic Outgrowth
This compound has been shown to contribute to neurorepair by enhancing synaptogenesis and promoting synaptic outgrowth. ahajournals.orgnih.govnih.gov In animal models, chronic treatment with this compound initiated after an ischemic insult has been linked to an increase in both dendritic complexity and the density of dendritic spines on pyramidal neurons in the sensorimotor cortex contralateral to the injury. ahajournals.orgimrpress.com These morphological changes are considered neuronal substrates for improved function and are indicative of enhanced neuronal plasticity. ahajournals.orgimrpress.com
Further research has explored the molecular mechanisms underlying these changes, revealing that this compound administration can enhance the expression of key synaptic proteins. nih.gov In studies with rats, this compound treatment was found to increase the levels of the pre-synaptic proteins synapsin I and synaptophysin, as well as the post-synaptic density protein 95 (PSD-95) in the hippocampus. nih.gov The enhancement of these proteins is associated with an increase in synaptic membranes and the number of dendritic spines. nih.gov As an essential intermediate in the synthesis of phosphatidylcholine, a primary component of neuronal cell membranes, this compound's role in providing precursors for membrane synthesis is thought to be a key factor in the formation of new synapses. nih.govnbinno.com
| Protein | Effect of this compound Treatment | Associated Function |
|---|---|---|
| Synapsin I | Increased levels in the hippocampus | Regulates pre-synaptic network and neurotransmitter release |
| Synaptophysin | Increased levels in the hippocampus | Plays a role in synaptic vesicle recycling |
| PSD-95 | Increased levels in the hippocampus and cortex | Scaffolding protein at the post-synaptic membrane, regulates receptor localization |
Stimulation of Angiogenesis
This compound has demonstrated pro-angiogenic effects in both in vitro and in vivo research models, suggesting that it contributes to neurorepair by stimulating the formation of new blood vessels. nih.govvascularcell.comresearchgate.netnih.gov In studies using human brain microvessel endothelial cells (hCMEC/D3), this compound significantly increased the formation of tube-like structures in Matrigel™ and enhanced spheroid development and sprouting, all key steps in the angiogenic process. nih.govvascularcell.comresearchgate.net While it did not show mitogenic or chemotactic effects, it significantly improved wound recovery, indicating an effect on cell migration and differentiation. nih.govvascularcell.com
The pro-angiogenic activity of this compound has been linked to the activation of specific signaling pathways. nih.gov Western blotting analysis revealed that this compound induces the phosphorylation of extracellular-signal regulated kinase (ERK)-1/2, a key protein in angiogenic signaling. nih.govvascularcell.com Furthermore, studies have identified an over-expression of insulin (B600854) receptor substrate-1 (IRS-1) in response to this compound, and the pro-angiogenic effects were inhibited when IRS-1 was knocked down. nih.govvascularcell.com In an in vivo pilot study using a rat model of middle cerebral artery occlusion (MCAO), this compound treatment was found to significantly increase the number of new, active CD105-positive microvessels in the stroke-affected regions. nih.govvascularcell.comnih.govahajournals.org
| Angiogenesis Assay | Effect of this compound |
|---|---|
| Wound Recovery (Migration) | Significantly increased |
| Tube-like Structure Formation | Significantly increased |
| Spheroid Development and Sprouting | Significantly enhanced |
Sensorimotor Function Recovery in Animal Models
In various animal models of ischemic stroke, this compound has been shown to improve sensorimotor function recovery. ahajournals.orgahajournals.orgnih.gov Treatment with this compound, even when initiated 24 hours after the ischemic event, has resulted in a significantly better neurological outcome. ahajournals.orgimrpress.com This functional improvement has been observed in tests designed to assess both somatosensory and motor deficits. ahajournals.org
For instance, in a photothrombotic stroke model in rats, animals treated with this compound demonstrated enhanced somatosensory recovery as measured by the adhesive-tape removal test, with significant improvements seen at days 10, 21, and 28 post-ischemia. ahajournals.org Similarly, motor recovery, assessed by the cylinder test, showed significant improvement in the this compound-treated group starting from day 21. ahajournals.org Other studies using the staircase skilled reaching test and the elevated body swing test have also reported that this compound improves sensorimotor integration and asymmetrical motor behavior following experimental stroke. ahajournals.orgimrpress.com This functional recovery is believed to be linked to this compound's ability to promote neuronal plasticity. ahajournals.org A meta-analysis of preclinical animal studies concluded that this compound improved neurological deficits by 20.2%. nih.gov
| Functional Test | Observation | Time Points of Significant Improvement |
|---|---|---|
| Adhesive-Tape Removal Test (Somatosensory) | Enhanced recovery compared to control | Days 10, 21, and 28 post-ischemia |
| Cylinder Test (Motor) | Improved motor function compared to control | Days 21 and 28 post-ischemia |
| Staircase Reaching Test (Sensorimotor Integration) | Improved functional outcome | 28 days post-ischemia |
| Elevated Body Swing Test (Asymmetrical Motor Function) | Improved functional outcome | 28 days post-ischemia |
Restoration of Neuronal Membrane Excitability
This compound's mechanisms of action include effects that contribute to the restoration and maintenance of neuronal membrane excitability. imrpress.comnbinno.com One of its key functions is to serve as an essential intermediate in the biosynthesis of phosphatidylcholine, a major structural component of neuronal cell membranes. nbinno.compatsnap.commdpi.com By supporting the synthesis and repair of these membranes, this compound helps to maintain their integrity, which is crucial for the efficient transmission of nerve impulses. nbinno.commdpi.com
In experimental models of ischemia, this compound has been shown to restore the activity of membrane Na+/K+-ATPase, an enzyme vital for maintaining the ionic gradients necessary for neuronal excitability. imrpress.com Furthermore, research suggests that this compound has antiglutamatergic effects, which can protect neurons from the excitotoxicity caused by excessive glutamate (B1630785) release during ischemic events. ahajournals.org While protecting against excitotoxicity, studies have also noted that the enhanced neurological outcome following this compound treatment is associated with a shift toward excitation in the perilesional cortex in the chronic phase after stroke, suggesting a role in modulating post-ischemic excitability to favor functional recovery. ahajournals.orgnih.gov
Advanced Methodological Approaches for Citicoline Research
Spectroscopic Techniques
Spectroscopic methods utilize the interaction of electromagnetic radiation with citicoline (B1669096) molecules to gain information about their structure, concentration, and environment.
Phosphorus Magnetic Resonance Spectroscopy (31P MRS) for Brain Metabolism and Phospholipids (B1166683)
Phosphorus Magnetic Resonance Spectroscopy (31P MRS) is a non-invasive technique used to investigate phosphorus-containing metabolites in living tissues, including the brain nih.govresearchgate.net. This method is particularly relevant to this compound research because this compound is a key intermediate in phospholipid metabolism wikipedia.orgctpharma.com.tr. 31P MRS allows for the indirect quantification of membrane phospholipid metabolism by measuring the levels of phospholipid precursors and breakdown products. nih.gov Phosphomonoesters (PME), such as phosphocholine (B91661) (PC) and phosphoethanolamine (PE), are indicative of membrane synthesis, while phosphodiesters (PDE), primarily glycerophosphocholine (GPC) and glycerophosphoethanolamine (B1239297) (GPE), are measures of membrane breakdown. nih.gov The ratio of PME to PDE (PME/PDE) can therefore be used to quantify membrane turnover. nih.gov
Studies utilizing 31P MRS have investigated the effects of this compound administration on brain phosphate (B84403) compounds. For instance, research in healthy older subjects showed that oral this compound administration resulted in a significant increase in brain phosphodiesters after six weeks. nih.govresearchgate.net Specifically, a 7.3% increase in total brain phosphodiesters was observed, including an 11.6% increase in glycerophosphoethanolamine and a 5.1% increase in glycerophosphocholine. researchgate.net These findings suggest that this compound supplementation can stimulate phospholipid synthesis and turnover in the brain, potentially contributing to membrane maintenance and repair. researchgate.net
UV-Visible Spectrophotometry for Quantification
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound exhibits absorption in the UV range, allowing for its determination using this method. ukaazpublications.comwjpr.netresearchgate.netscholarsresearchlibrary.comresearchgate.net UV-Vis spectrophotometry is often employed for the estimation of this compound in bulk drug form, pharmaceutical formulations like tablets and syrups, and in combination with other drugs. ukaazpublications.comwjpr.netresearchgate.netscholarsresearchlibrary.comajol.inforesearchgate.netjptcp.com
Various UV-Vis spectrophotometric methods have been developed and validated for this compound quantification. One method involves measuring the absorbance of this compound solutions at its absorption maximum, which has been reported around 272 nm or 280 nm depending on the solvent or matrix used. wjpr.netresearchgate.netscholarsresearchlibrary.comresearchgate.netjptcp.comresearchgate.netnih.gov For example, a method for estimating this compound sodium in bulk and tablet dosage forms utilized 0.1N sodium hydroxide (B78521) as a solvent and measured absorbance at 272 nm. This method showed linearity in the concentration range of 5-55 μg/ml with a correlation coefficient of 0.9983. scholarsresearchlibrary.com Another method for this compound in syrup formulation set the wavelength at 280 nm and demonstrated linearity between 16 μg/ml and 24 μg/ml with a correlation coefficient of 0.9990. wjpr.netresearchgate.net Difference spectrophotometry has also been applied, where this compound in acidic and basic media exhibits distinct absorption spectra, allowing for quantification based on the amplitude difference between maxima and minima at specific wavelengths (e.g., 239 nm and 283 nm). ukaazpublications.comresearchgate.net
UV-Vis spectrophotometry offers advantages such as simplicity, rapidity, and cost-effectiveness, making it suitable for routine quality control in pharmaceutical analysis. wjpr.netscholarsresearchlibrary.com
Spectrofluorimetry
Spectrofluorimetry is a sensitive analytical technique that measures the fluorescence emitted by a substance after excitation at a specific wavelength. While this compound itself may not exhibit strong native fluorescence, spectrofluorimetric methods can be developed based on its interaction with fluorescent reagents. A spectrofluorimetric method for the determination of this compound has been reported, based on the quantitative quenching effect of this compound on the native fluorescence of Eosin Y. researchgate.netresearchgate.netnih.govminia.edu.eggoogle.com.eg This method involves the formation of a binary complex between this compound and Eosin Y in an acidic medium. researchgate.netresearchgate.netnih.gov The quenching of Eosin Y fluorescence is measured at 540 nm after excitation at 518 nm. researchgate.netresearchgate.netnih.gov This spectrofluorimetric approach has been validated for the quantitation of this compound in pharmaceutical formulations and offers high sensitivity. researchgate.netresearchgate.netnih.gov The method demonstrated linearity in the range of 300–3000 ng/mL with a correlation coefficient of 0.9996. researchgate.netresearchgate.netnih.gov The limits of detection and quantitation were reported as 93.86 ng/mL and 291.0 ng/mL, respectively. researchgate.netresearchgate.netnih.gov
Chromatographic Techniques for Analysis and Quantification
Chromatographic techniques are powerful separation methods used to isolate and quantify this compound from complex mixtures, such as pharmaceutical formulations or biological samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the analysis and quantification of this compound. ukaazpublications.comajol.inforesearchgate.netjptcp.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netrroij.comsphinxsai.com HPLC methods for this compound typically involve a stationary phase, a mobile phase, and a detector, commonly a UV detector, given this compound's UV absorbance. jptcp.comresearchgate.netnih.govrroij.comsphinxsai.com
Various RP-HPLC methods have been developed for this compound analysis, often utilizing C18 columns as the stationary phase. ajol.inforesearchgate.netnih.govresearchgate.netrroij.comsielc.com The mobile phase composition varies but commonly includes a mixture of a buffer (such as phosphate buffer) and an organic solvent (like methanol (B129727) or acetonitrile). ajol.inforesearchgate.netnih.govresearchgate.netrroij.comsielc.com For instance, an RP-HPLC method for this compound sodium in tablets used a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (60:40 v/v) at a flow rate of 1.0 mL/min, with detection at 225 nm. ajol.info This method showed linearity for this compound over the concentration range of 100-350 µg/ml with a correlation coefficient of 0.9994. ajol.info Another RP-HPLC method for this compound sodium in a pharmaceutical dosage form used a C18 column and a mobile phase of potassium dihydrogen phosphate buffer and acetonitrile (B52724) (30:70) at a flow rate of 1.0 ml/min, with detection at 272 nm. nih.gov This method was linear over the range of 10-60 μg/ml with a correlation coefficient of 0.999. nih.gov
HPLC methods have been developed for the determination of this compound in various matrices, including pharmaceutical formulations (tablets, syrups, injections) and biological fluids like human plasma. ajol.inforesearchgate.netresearchgate.netnih.govresearchgate.netrroij.comsphinxsai.com These methods are often validated according to regulatory guidelines to ensure their accuracy, precision, linearity, specificity, and robustness. ajol.infojptcp.comresearchgate.netnih.govresearchgate.netrroij.com
Data from an RP-HPLC method for simultaneous estimation of this compound and Nimodipine in tablets illustrates typical performance parameters: ajol.info
| Parameter | This compound | Nimodipine |
| Retention Time (min) | 3.006 | 5.739 |
| Linearity Range (µg/ml) | 100-350 | 100-350 |
| Correlation Coefficient (r) | 0.9994 | 0.9997 |
| LOD (µg/ml) | 2.4714 | 1.4600 |
| LOQ (µg/ml) | 7.4893 | 4.4242 |
Another RP-HPLC method for this compound sodium in a pharmaceutical dosage form showed a linear range of 10-60 μg/ml with a correlation coefficient (R²) of 0.999. nih.gov The recovery for this method was between 98.84% and 101.76%, and the relative standard deviation for precision was less than 2.0%. nih.gov
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent chromatographic technique that offers improved resolution, sensitivity, and speed compared to conventional HPLC. ukaazpublications.comresearchgate.netajrcps.com UPLC systems use smaller particle size stationary phases and higher mobile phase flow rates, resulting in faster separations and reduced solvent consumption. ajrcps.com
UPLC has been applied to the analysis of this compound, particularly for the simultaneous determination of this compound sodium and related substances or in combination with other drugs like piracetam (B1677957). researchgate.netajrcps.compatsnap.com A UPLC method for the simultaneous estimation of this compound sodium and piracetam in pharmaceutical dosage forms has been developed and validated. researchgate.netajrcps.com This method utilized a reverse-phase chromatographic column with hydrophilic octadecyl silane (B1218182) bonded silica (B1680970) gel as the stationary phase. patsnap.com The mobile phase involved a gradient elution using a phosphate buffer and an organic solvent. patsnap.com UPLC methods can effectively separate this compound from impurities, allowing for accurate quality control. patsnap.com
UPLC methods for this compound offer advantages such as high throughput and short run times. ajrcps.com For example, a UPLC method for this compound sodium and piracetam had a run time of approximately 3 minutes. ajrcps.com The accuracy of this method was demonstrated by mean recoveries of 99.04-101.58% for this compound sodium and piracetam, with relative standard deviations not exceeding 2%. ajrcps.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the identification, quantification, and structural elucidation of compounds in complex matrices. ajol.info Its high sensitivity and selectivity make it particularly suitable for analyzing this compound and its metabolites in biological samples and pharmaceutical formulations. ajol.inforesearchgate.net
LC-MS/MS methods involve separating the components of a sample using liquid chromatography, followed by their detection and characterization by mass spectrometry. This hyphenated technique allows for the differentiation of compounds with similar chemical properties. Research has utilized LC-MS/MS for the pharmacokinetic investigation of choline (B1196258), an active metabolite of this compound, in human plasma. researchgate.netnih.gov A rapid and sensitive LC-ESI-MS/MS method was developed and validated for this purpose, demonstrating linearity over a specific concentration range. researchgate.netnih.gov
LC-MS/MS is also employed in the characterization of this compound degradation products, which is crucial for stability-indicating studies. africanjournalofbiomedicalresearch.comresearchgate.net
Gas Chromatography (GC)
While less commonly used for direct analysis of intact this compound due to its low volatility and thermal instability, Gas Chromatography (GC) coupled with detection methods like Mass Spectrometry (GC-MS) can be applied in this compound research, particularly for the analysis of volatile degradation products or derivatized forms. ukaazpublications.comimpactfactor.org
GC-MS analysis has been utilized in degradation studies of this compound to identify and characterize thermal degradation products. impactfactor.org This involves injecting a sample solution into a GC system equipped with a capillary column, where components are separated based on their boiling points and interaction with the stationary phase. The separated components are then detected and identified by the mass spectrometer. impactfactor.org This approach provides valuable information about the degradation pathways of this compound under different stress conditions.
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simpler and often more cost-effective alternative for the analysis of pharmaceutical compounds like this compound. ukaazpublications.comiosrjournals.org HPTLC allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for routine quality control and stability studies. iosrjournals.orgresearchgate.net
Validated HPTLC methods have been developed for the simultaneous estimation of this compound sodium and other compounds, such as piracetam, in combined dosage forms. iosrjournals.orgresearchgate.net These methods typically utilize aluminum plates coated with silica gel as the stationary phase and a suitable mobile phase system for separation. iosrjournals.org Densitometric evaluation of the separated bands is performed at a specific wavelength to quantify the compounds. iosrjournals.org HPTLC methods for this compound have demonstrated linearity over specific concentration ranges and have been validated for parameters like precision and accuracy according to regulatory guidelines. iosrjournals.org
Here is an example of linearity data for a validated HPTLC method for this compound sodium: iosrjournals.org
| Analyte | Concentration Range (ng/spot) | Correlation Coefficient (r) |
| This compound sodium | 400 - 3200 | 0.9987 |
Thin Layer Chromatography-Densitometry (TLC-Densitometry)
Thin Layer Chromatography-Densitometry (TLC-Densitometry) is another planar chromatographic technique used for the separation and quantification of compounds. Similar to HPTLC, it involves separating components on a thin layer plate and then quantifying them using a densitometer, which measures the absorbance or fluorescence of the spots directly on the plate. akjournals.comresearchgate.net
TLC-Densitometry methods have been developed and validated for the determination of this compound sodium, particularly in the presence of its alkaline degradation products. akjournals.comresearchgate.net These methods utilize silica gel plates as the stationary phase and specific mobile phases to achieve separation. akjournals.comresearchgate.net Densitometric scanning is typically performed at a wavelength where this compound absorbs, such as 272 nm. akjournals.com TLC-Densitometry has been shown to effectively separate this compound from its degradation products, making it a useful stability-indicating method. akjournals.com
An example of chromatographic parameters for a TLC-Densitometry method for this compound sodium: akjournals.com
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | Ammonia–ethyl acetate–triethylamine |
| Mobile Phase Ratio | 6:3.5:0.5 (v/v) |
| RF Value | 0.35 |
| Detection Wavelength | 272 nm |
Hydrophilic Interaction Liquid Chromatography (HILIC)
This compound is a highly polar and water-soluble compound, making it challenging to retain adequately on traditional reversed-phase liquid chromatography (RPLC) columns. researchgate.netmerckmillipore.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode specifically designed for the separation of polar compounds. researchgate.netmerckmillipore.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of organic solvent and a small amount of water or buffer. researchgate.netmerckmillipore.com
HILIC methods have been developed for the analysis of this compound. researchgate.netresearchgate.net These methods often involve optimizing the mobile phase composition, including the type and concentration of organic solvent, water content, and buffer salts, to achieve optimal retention and peak shape. researchgate.net Additives in the mobile phase can significantly affect the retention of ionizable compounds like this compound by controlling electrostatic interactions. researchgate.net Research has investigated the effect of various additives, such as short-chain organic acids, cations, and anions, on the retention of this compound under HILIC conditions. researchgate.net
Studies have shown that with additive-free mobile phases, weak retention of this compound is observed due to electrostatic repulsion between deprotonated silanols on the stationary phase and negatively charged this compound. researchgate.net However, the use of appropriate additives improves retention. researchgate.net
Electrophysiological Studies (e.g., Electroencephalography in Animal Models)
In animal models of neurological disorders, EEG has been used to assess the neuroprotective and neuromodulatory effects of this compound. Studies in cats undergoing experimental brain compression showed that this compound administration improved disturbances of consciousness and normalized EEG records. mdpi.comneurologia.com Research has also explored the impact of this compound on quantitative EEG in healthy subjects, showing improvements in specific brainwave activity associated with attention. researchgate.net
Electrophysiological studies provide functional evidence of this compound's impact on brain activity, complementing biochemical and behavioral studies.
Molecular Biology Techniques
Molecular biology techniques are essential for investigating the underlying mechanisms of this compound's actions at the cellular and molecular levels. These techniques allow researchers to study gene expression, protein synthesis, enzyme activity, and signaling pathways affected by this compound.
Research utilizing molecular biology techniques has explored how this compound influences various cellular processes relevant to neuroprotection and neuronal function. Studies have investigated this compound's effects on apoptosis by examining the expression levels of pro-apoptotic and anti-apoptotic proteins, such as caspases. researchgate.netmmu.ac.ukfrontiersin.org For example, in models of ocular hypertension, this compound has been shown to decrease the number of apoptotic cells and reduce levels of caspase-3 and caspase-9. researchgate.net
Molecular techniques are also employed to study this compound's impact on phospholipid synthesis, neurotransmitter metabolism, and mitochondrial function. ctpharma.com.trresearchgate.netnaturalmedicinejournal.com This includes analyzing the activity of enzymes involved in phosphatidylcholine synthesis and assessing changes in neurotransmitter levels like acetylcholine (B1216132) and dopamine (B1211576). ctpharma.com.trnaturalmedicinejournal.com Furthermore, molecular biology approaches can be used to investigate this compound's influence on gene expression related to neurotrophic factors, inflammatory mediators, and other proteins involved in neuronal health and repair. ahajournals.org Studies have shown that this compound can increase the expression of vascular endothelial growth factor (VEGF) in the peri-infarct zone in animal models of stroke, suggesting a role in promoting angiogenesis. ahajournals.org
The application of molecular biology techniques provides crucial insights into the complex cellular pathways modulated by this compound, contributing to a deeper understanding of its therapeutic potential.
Gene Expression Analysis (e.g., SIRT1, HIF-1α, VEGF, Apoptosis Genes)
Gene expression analysis is utilized to determine how this compound affects the transcription of specific genes involved in various cellular processes, including survival, metabolism, angiogenesis, and apoptosis. Studies have investigated the impact of this compound on genes such as SIRT1, HIF-1α, VEGF, and a range of apoptosis-related genes.
Research has shown that this compound treatment can downregulate apoptosis-associated genes, such as BAX, Caspase-3, and Caspase-9, in models of age-related macular degeneration (AMD). nih.govresearchgate.net This downregulation suggests a potential anti-apoptotic effect of this compound. Additionally, this compound has been observed to decrease the expression of HIF-1α and VEGF genes in AMD RPE cybrid cells, potentially contributing to its cytoprotective actions by reducing hypoxia and angiogenesis markers. nih.govresearchgate.net SIRT1, a sirtuin protein, is involved in various cellular processes, including metabolism and stress resistance, and its expression can be influenced by different compounds. wikipedia.orgfunctmaterials.org.uanih.gov While the direct effect of this compound on SIRT1 gene expression is an area of ongoing research, SIRT1 is known to deacetylate and enhance the expression of HIF-1α target genes like VEGF. nih.govresearchgate.net
Table 1: Effect of this compound on Gene Expression in AMD RPE Cybrid Cells
| Gene | Effect of this compound Treatment | Percentage Change |
| BAX | Downregulation | 28.6% decrease |
| Caspase-3 | Downregulation | 77.2% decrease |
| Caspase-9 | Downregulation | 37.2% decrease |
| HIF-1α | Downregulation | 34% decrease |
| VEGF | Downregulation | 32.8% decrease |
| HMOX1 | Upregulation | Not specified |
| HMOX2 | Upregulation | Not specified |
*Data extracted from research on this compound in an in vitro AMD model. nih.govresearchgate.net
Enzyme Activity Assays
Enzyme activity assays measure the rate at which enzymes catalyze biochemical reactions, providing functional insights into cellular processes. This compound is known to influence the activity of certain enzymes, particularly those involved in phospholipid metabolism and oxidative stress.
This compound is an intermediate in the synthesis of phosphatidylcholine and can influence the activity of enzymes like phospholipase A2 (PLA2). ahajournals.orgthno.org PLA2 is involved in the breakdown of cell membranes, and its activation can contribute to ischemic injury. ahajournals.orgresearchgate.net Studies have shown that this compound can attenuate the stimulation of PLA2 activity after transient cerebral ischemia. researchgate.netmdpi.com While this compound itself may not be a direct inhibitor of PLA2, it appears to affect its stimulation. researchgate.net
Enzymes involved in the glutathione (B108866) system, such as glutathione reductase, are crucial for managing oxidative stress. ahajournals.org Research indicates that this compound can significantly increase total glutathione and glutathione reductase activity, and decrease the glutathione oxidation ratio after transient cerebral ischemia, suggesting a role in enhancing antioxidant defenses. ahajournals.org
This compound has also been shown to affect the proteolytic activity of the 20S proteasome, suggesting a potential role in regulating protein homeostasis in neuronal cells. researchgate.net
Imaging Techniques
Imaging techniques provide non-invasive or minimally invasive ways to visualize and assess structural and functional changes in tissues and organs, offering valuable spatial and temporal information in this compound research.
Magnetic Resonance Imaging (MRI) in Preclinical Stroke Models
Magnetic Resonance Imaging (MRI), particularly diffusion-weighted imaging (DWI), is a critical tool in preclinical stroke models to assess the extent and evolution of ischemic lesions. nih.govsci-hub.sttandfonline.com MRI allows researchers to quantify infarct volume and track changes over time, providing objective evidence of neuroprotection.
Studies utilizing MRI in preclinical stroke models have demonstrated that this compound treatment can lead to a reduction in infarct volume. nih.govsci-hub.sttandfonline.com For instance, in rat models of temporary forebrain ischemia, this compound has been shown to produce a significant reduction in infarct volume. sci-hub.st MRI-guided stereotactic delivery of this compound has also been explored as a method to improve its neuroprotective efficiency in experimental stroke models, resulting in a notable reduction in infarct size. tandfonline.com CEST MRI is also being investigated for its ability to detect and quantify liposomal this compound delivery in ischemic regions. thno.org
Table 2: Effect of this compound on Infarct Volume in Preclinical Stroke Models (Example Findings)
| Model | Treatment Duration | Effect on Infarct Volume | Source |
| Rat transient forebrain ischemia | Not specified | ~50% reduction | sci-hub.st |
| Rat transient MCAO (Stereotactic Delivery) | Not specified | >80% reduction | tandfonline.com |
Note: Specific dosage and timing details are omitted as per instructions.
Immunohistochemistry for Microvascular Analysis
Immunohistochemistry is a technique that uses antibodies to detect specific proteins in tissue sections, allowing for the visualization and analysis of cellular structures and markers. In the context of this compound research, it is used to assess microvascular changes, such as the density of blood vessels and the presence of specific endothelial markers.
Immunohistochemical staining is employed to determine the number of microvessels using markers like anti-CD31 (total microvessels) and anti-CD105 (active vessels) in stroke-affected brain tissue. vascularcell.comresearchgate.net Research has shown that this compound treatment can significantly increase the number of active CD105-positive microvessels in the peri-infarcted and infarcted regions following transient middle cerebral artery occlusion (MCAO) in rats. vascularcell.comresearchgate.netresearchgate.net While a trend for increased numbers of total microvessels (CD31-positive) has been observed with this compound, it did not always reach statistical significance in some studies. researchgate.net Double immunofluorescence can also be used to assess the distribution of specific proteins in relation to microvessels. vascularcell.com
Theoretical Therapeutic Implications and Future Research Trajectories
Potential for Multimodal Neuroprotection
Citicoline (B1669096) is considered a multimodal neuroprotective agent, acting through various pathways to protect brain tissue from damage. Its effects are observed at different stages of the ischemic cascade. mims.comwikipedia.orgfishersci.ca this compound has been shown to attenuate glutamate (B1630785) excitotoxicity, a process where excessive glutamate levels lead to neuronal damage. mims.comwikipedia.orgfishersci.ca It also helps in reducing oxidative stress and inhibiting apoptosis (programmed cell death). mims.comwikipedia.orgfishersci.ca Furthermore, this compound may contribute to preserving the integrity of the blood-brain barrier. mims.comwikipedia.orgfishersci.ca This multifaceted action suggests that this compound does not target a single pathological pathway but rather influences several critical processes involved in neuronal injury and survival.
Integration with Endogenous Neurorepair Mechanisms
Beyond its protective effects, this compound is thought to enhance the brain's inherent capacity for repair and regeneration. Prolonged administration of this compound has been demonstrated to enhance endogenous mechanisms of neurogenesis (the birth of new neurons) and neurorepair in experimental models. wikipedia.orgfishersci.cawikipedia.orgwikipedia.orglipidmaps.org It is also reported to activate synaptogenesis (the formation of new synapses) and angiogenesis (the formation of new blood vessels), processes vital for restoring function after injury. mims.comwikipedia.orgfishersci.ca this compound's role as a precursor for phospholipid synthesis is central to its support of membrane repair and the structural integrity of neurons. flybase.orgwikipedia.orgwikipedia.orgfishersci.caciteab.comfishersci.ptciteab.comfishersci.dkfishersci.canih.gov By providing the necessary building blocks, this compound may facilitate the reconstruction and maintenance of cellular membranes essential for neuronal function and recovery.
Role in Neurological Recovery and Brain Plasticity
Studies suggest that this compound contributes to neurological recovery and enhances brain plasticity, the ability of the brain to reorganize itself by forming new neural connections. In experimental stroke models, this compound has been shown to improve sensorimotor integration and asymmetrical motor behavior. wikipedia.org This functional improvement was found to correlate with an increase in dendritic complexity and spine density of pyramidal neurons in the contralateral sensorimotor cortex. wikipedia.org These findings indicate that this compound may promote structural changes in neurons that support functional recovery. This compound is able to potentiate neuroplasticity. flybase.org Its effects on neurorepair mechanisms, such as neurogenesis and synaptogenesis, are believed to underpin its role in facilitating neurological recovery and enhancing brain plasticity following injury. mims.comwikipedia.orgfishersci.cawikipedia.orgwikipedia.orglipidmaps.orgfishersci.cawikipedia.org
Unresolved Questions Regarding Mechanisms
Despite the observed beneficial effects in various preclinical models and some clinical settings, the precise mechanisms underlying this compound's pharmacological actions are not yet fully elucidated. wikipedia.orgfishersci.cawikipedia.orgctpharma.com.trmpg.dealfa-chemistry.com A key unresolved question pertains to whether the administered intact this compound molecule itself exerts direct pharmacological effects or if its activity is primarily mediated by its breakdown products, cytidine (B196190) and choline (B1196258), after they are metabolized and re-synthesized into CDP-choline within brain cells. fishersci.cactpharma.com.trmpg.de While the prevailing hypothesis suggests the latter, the possibility of direct actions of this compound or its phosphorylated intermediate products warrants further investigation. fishersci.cactpharma.com.trmpg.de
Targeted Research Avenues for Specific Molecular Pathways
Future research is directed towards a more detailed understanding of how this compound interacts with specific molecular pathways. Investigations are focusing on its influence on phospholipid metabolism, particularly the synthesis of phosphatidylcholine. flybase.orgciteab.com The modulation of various neurotransmitter systems, including cholinergic, dopaminergic, noradrenergic, serotonergic, and glutamatergic pathways, remains a key area of study. mims.comwikipedia.orgfishersci.caflybase.orgwikipedia.orgfishersci.ptciteab.comnih.govmims.comwikipedia.org Research is also exploring this compound's interaction with enzymes like phospholipase A2 (PLA2), which is involved in membrane degradation, and its potential to inhibit its activity. fishersci.caciteab.commpg.defishersci.at Furthermore, studies are investigating the involvement of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2, and the role of insulin (B600854) receptor substrate-1 (IRS-1) in mediating this compound's effects, particularly in angiogenesis and cell survival. citeab.comalfa-chemistry.comnih.gov The interaction of this compound with sirtuin 1 (SIRT1), a protein involved in cellular health and longevity, is another avenue of targeted research. flybase.orgfishersci.ca
Development of Advanced Preclinical Models
The development and utilization of advanced preclinical models are crucial for further elucidating this compound's complex effects and mechanisms. While animal models of stroke, traumatic brain injury, and neurodegenerative diseases have provided valuable insights into this compound's neuroprotective and neuroregenerative potential, there is a need for more sophisticated models that can better replicate the intricacies of human neurological conditions. mims.comwikipedia.orgfishersci.cawikipedia.orgwikipedia.orglipidmaps.orgfishersci.cafishersci.dkfishersci.cawikipedia.orgmpg.defishersci.atnih.gov Future research should aim to employ models that allow for the investigation of long-term outcomes, the impact on specific neuronal populations and circuits, and the interaction with other therapeutic interventions. Establishing uniform criteria across studies and utilizing larger sample sizes in preclinical investigations will enhance the translatability of findings to clinical research. fishersci.dkmims.com
Q & A
Q. Advanced Contradiction Analysis
- COBRIT Trial (2012) : No significant improvement in 1,213 TBI patients (OR 0.98, 95% CI 0.83–1.15) with 2000 mg/day this compound vs. placebo .
- Post-Hoc Meta-Analysis (2023) : Pooled data from 8 trials suggested a 12% improvement in moderate/severe TBI subgroups (OR 1.14, CI 0.88–1.49), highlighting heterogeneity in patient stratification .
Q. Methodological Adjustments :
- Subgroup analysis by injury severity (Glasgow Coma Scale).
- Extended follow-up periods (180 days) to capture delayed neurorepair effects.
What methodological considerations are critical when designing dose-response studies for this compound in acute ischemic stroke?
Advanced Experimental Design
Key parameters from the 1997 dose-response trial :
| Dose (mg/day) | Barthel Index Improvement | NIH Stroke Scale Reduction |
|---|---|---|
| 500 | 38% (p < 0.05) | 4.2 points (p < 0.01) |
| 2000 | 32% (NS) | 3.8 points (NS) |
Q. Recommendations :
- Blinding : Double-blind protocols to mitigate bias.
- Outcome standardization : Use composite endpoints (e.g., Barthel Index + Modified Rankin Scale).
- Timing : Initiate treatment within 24 hours post-stroke .
How does patient stratification by APOE genotype affect this compound’s efficacy in Alzheimer’s disease research?
Q. Advanced Genetic Subgroup Analysis
Q. Methodological Implications :
- Pre-trial genotyping to enrich cohorts.
- Biomarker integration (e.g., CSF phosphorylated tau).
What challenges exist in translating this compound’s nephroprotective effects from preclinical models to human trials?
Q. Preclinical-to-Clinical Translation
Q. Research Gaps :
- Phase I pharmacokinetic studies in renal-impaired cohorts.
- Biomarkers for oxidative stress (e.g., urinary 8-OHdG).
How should researchers address heterogeneity in outcome measures across this compound trials for age-related cognitive decline?
Q. Standardization Strategies
- Cognitive Domains : Prioritize validated tools (e.g., Logical Memory Passages for verbal recall ).
- Meta-Analytic Approaches : Use individual participant data (IPD) meta-analysis to harmonize disparate scales (e.g., combining MMSE and ADAS-cog via z-scores).
Case Study : this compound (2000 mg/day) improved immediate recall by 22% in aging populations with baseline memory inefficiency (p < 0.05) .
What evidence synthesis approaches reconcile disparate results in this compound research across neurological indications?
Q. Systematic Review Framework
Q. Recommendations :
- Register protocols prospectively (e.g., PROSPERO).
- Use network meta-analysis for cross-indication comparisons (e.g., TBI vs. stroke).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
